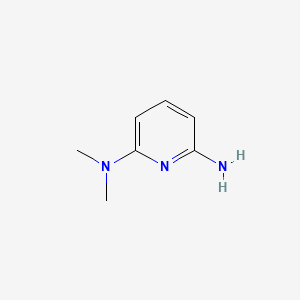

N2,N2-dimethylpyridine-2,6-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-N,6-N-dimethylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUOHXVQTQKZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879824 | |

| Record name | N,N-Dimethyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63763-86-0 | |

| Record name | N,N-Dimethyl-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-dimethylpyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl 2,6-pyridinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCA28VA9V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N2,N2-dimethylpyridine-2,6-diamine

CAS Number: 63763-86-0

Introduction

N2,N2-dimethylpyridine-2,6-diamine, a substituted diaminopyridine, represents a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The pyridine scaffold is a ubiquitous feature in a vast array of FDA-approved drugs, highlighting its importance as a privileged structure in drug design.[1] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a pyridine ring substituted with a primary amine at the 6-position and a dimethylamino group at the 2-position. This asymmetric substitution pattern provides a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63763-86-0 | [3] |

| Molecular Formula | C₇H₁₁N₃ | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Boiling Point | No data available | [3] |

| Storage | Keep in dark place, sealed in dry, store in freezer, under -20°C | [3] |

| SMILES | NC1=CC=CC(N(C)C)=N1 | [3] |

Predicted Mass Spectrometry Data:

Table 2: Predicted Collision Cross Section (CCS) values (Ų) for various adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 138.10257 | 127.5 |

| [M+Na]⁺ | 160.08451 | 135.2 |

| [M-H]⁻ | 136.08801 | 131.2 |

| [M+NH₄]⁺ | 155.12911 | 148.0 |

| [M+K]⁺ | 176.05845 | 134.6 |

| [M+H-H₂O]⁺ | 120.09255 | 120.6 |

| [M+HCOO]⁻ | 182.09349 | 153.4 |

| [M+CH₃COO]⁻ | 196.10914 | 181.5 |

| [M+Na-2H]⁻ | 158.06996 | 135.0 |

| [M]⁺ | 137.09474 | 126.3 |

| [M]⁻ | 137.09584 | 126.3 |

| Data from PubChemLite[4] |

Synthesis Strategies

Proposed Synthetic Pathway:

A plausible and efficient route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine, with dimethylamine followed by amination.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 63763-86-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H11N3) [pubchemlite.lcsb.uni.lu]

Spectroscopic data (NMR, IR, MS) for N2,N2-dimethylpyridine-2,6-diamine

An In-depth Technical Guide to the Spectroscopic Characterization of N2,N2-dimethylpyridine-2,6-diamine

Introduction

This compound is a substituted pyridine derivative with significant potential in various chemical syntheses, including the development of novel ligands and pharmaceutical intermediates.[1] The precise structural elucidation and confirmation of this compound are paramount for its application in research and drug development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and essential toolkit for the unambiguous characterization of its molecular structure.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the spectroscopic data of this compound. It will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a thorough interpretation of the spectral data. The causality behind experimental choices and the integration of data from multiple spectroscopic sources for a self-validating structural confirmation will be emphasized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

The Rationale Behind NMR Experimental Choices

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical to avoid large solvent signals that would otherwise obscure the signals from the analyte.[2] High-field NMR spectrometers (e.g., 400 MHz for ¹H) are employed to achieve better signal dispersion and resolution, which is crucial for resolving complex splitting patterns and subtle differences in chemical environments. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, pulse width, and relaxation delay.

-

Data Acquisition: The ¹H NMR spectrum is typically acquired first, followed by the ¹³C NMR spectrum. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard (TMS).

Caption: NMR Experimental Workflow

¹H NMR Spectral Data & Analysis

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Triplet | 1H | H-4 |

| ~6.2-6.4 | Doublet | 2H | H-3, H-5 |

| ~4.5-5.0 | Broad Singlet | 2H | -NH₂ |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ |

-

Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons will appear in the aromatic region. The proton at the 4-position (H-4) is expected to be a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. The protons at the 3 and 5-positions (H-3, H-5) will appear as a doublet, coupling with the H-4 proton.

-

Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet in the upfield region.

¹³C NMR Spectral Data & Analysis

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | C-2, C-6 |

| ~138-140 | C-4 |

| ~102-104 | C-3, C-5 |

| ~38-40 | -N(CH₃)₂ |

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region. The carbons directly attached to the nitrogen atoms (C-2 and C-6) will be the most deshielded. Due to the substitution pattern, C-2 and C-6 are in different environments. Similarly, C-3 and C-5 are in distinct chemical environments.

-

Aliphatic Carbon: The carbon atoms of the dimethylamino group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be cast onto a salt plate from a volatile solvent.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet) is taken and subtracted from the sample spectrum.

Caption: IR Spectroscopy Workflow

IR Spectral Data & Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

-

N-H Stretching: The presence of a primary amine is indicated by two bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are found in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The bending vibration of the primary amine N-H bonds usually appears in the 1650-1580 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Mass Spectrometry Process

Mass Spectral Data & Analysis

The molecular formula of this compound is C₇H₁₁N₃, which corresponds to a monoisotopic mass of approximately 137.0953 g/mol .[3]

| m/z | Ion | Comments |

| 137 | [M]⁺ | Molecular Ion Peak |

| 122 | [M-CH₃]⁺ | Loss of a methyl group |

-

Molecular Ion Peak ([M]⁺): The mass spectrum should exhibit a clear molecular ion peak at an m/z value of 137, confirming the molecular weight of the compound.

-

Fragmentation Pattern: A common fragmentation pathway would be the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a fragment ion at m/z 122.

Integrated Spectroscopic Analysis: A Unified Structural Confirmation

While each spectroscopic technique provides valuable pieces of information, their combined interpretation offers a definitive and self-validating structural elucidation of this compound.

Caption: Complementary Information for Structural Elucidation

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the presence of the substituted pyridine ring and the dimethylamino group, and their relative positions. IR spectroscopy corroborates the presence of the key functional groups, particularly the primary amine and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and elemental composition, consistent with the proposed structure. The congruence of data from these three independent analytical methods provides a high degree of confidence in the structural assignment of this compound.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. echemi.com [echemi.com]

A Guide to the Structural Elucidation of N2,N2-dimethylpyridine-2,6-diamine: A Hypothetical Crystallographic Study

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of N2,N2-dimethylpyridine-2,6-diamine. While a published crystal structure for this specific compound is not currently available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the synthesis, crystallization, and a complete workflow for single-crystal X-ray diffraction analysis. Furthermore, it presents a hypothetical analysis of the expected structural features and discusses their potential implications in medicinal chemistry and materials science, drawing parallels with structurally related compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with potential applications in various fields of chemistry. The pyridine scaffold is a ubiquitous feature in many biologically active compounds and functional materials[1]. Derivatives of 2,6-diaminopyridine, in particular, have garnered interest for their roles as versatile pharmaceutical intermediates and as ligands in coordination chemistry[2][3]. The introduction of a dimethylamino group at one of the amine positions can significantly influence the molecule's electronic properties, basicity, and steric hindrance, thereby modulating its biological activity and coordination behavior.

The three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into a molecule's structure-property relationships. This includes precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its chemical reactivity, designing new drug candidates, and engineering novel materials[4]. This guide, therefore, presents a systematic approach to obtaining and interpreting the crystal structure of this compound.

Synthesis and Crystallization: From Powder to Single Crystal

The first critical step in any crystallographic study is the synthesis of the pure compound followed by the growth of high-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the amination of dihalopyridines[5]. A potential two-step synthesis is outlined below:

Step 1: Monosubstitution of 2,6-dibromopyridine

A selective monoamination of 2,6-dibromopyridine with dimethylamine can be achieved under controlled conditions. This reaction typically involves the use of a palladium catalyst and a suitable base.

Step 2: Amination of the intermediate

The resulting 2-bromo-6-(dimethylamino)pyridine can then be subjected to a second amination reaction, this time with ammonia or a protected amine, to yield the final product, this compound.

A detailed experimental protocol is provided below:

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-dibromopyridine

-

Dimethylamine solution (e.g., 2 M in THF)

-

Ammonia solution (e.g., 7 N in methanol)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Phosphine ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

Monosubstitution: In a flame-dried Schlenk flask, dissolve 2,6-dibromopyridine (1 eq.), Pd(OAc)2 (0.02 eq.), and Xantphos (0.04 eq.) in anhydrous toluene.

-

Add NaOtBu (1.2 eq.) and dimethylamine solution (1.1 eq.) to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-bromo-6-(dimethylamino)pyridine.

-

Second Amination: In a separate reaction vessel, combine the purified 2-bromo-6-(dimethylamino)pyridine (1 eq.), Pd(OAc)2 (0.02 eq.), and a suitable phosphine ligand in toluene.

-

Add NaOtBu (1.2 eq.) and the ammonia solution (1.5 eq.).

-

Heat the mixture under an inert atmosphere at 100-120 °C until the starting material is consumed.

-

Follow the same workup and purification procedure as in the first step to isolate this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often a matter of trial and error. Several techniques can be employed for small organic molecules[6][7].

Common Crystallization Techniques:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to form a nearly saturated solution. The solvent is then allowed to evaporate slowly, leading to the formation of crystals[7][8]. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often ideal[8].

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can induce crystallization[8][9].

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth[9].

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids over time[8].

Single-Crystal X-ray Diffraction Analysis: A Step-by-Step Protocol

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.

Data Collection

The crystal is mounted on a goniometer and placed in a beam of X-rays. A detector records the diffraction pattern as the crystal is rotated[10].

Experimental Protocol: Data Collection

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a suitable holder (e.g., a cryoloop or a glass fiber).

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector)[11].

-

Data Collection Strategy: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage[11].

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Based on the preliminary data, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans (e.g., ω-scans) at different crystal orientations[4][11]. Data is typically collected over a range of 2θ angles[4].

Data Processing and Structure Solution

The raw diffraction images are processed to extract the intensities of the individual reflections, which are then used to solve and refine the crystal structure[12].

Data Processing Steps:

-

Integration: The diffraction spots on the raw images are located, and their intensities are integrated[12].

-

Indexing: The diffraction pattern is used to determine the unit cell parameters and the crystal lattice type[11][12].

-

Scaling and Merging: The integrated intensities from all the images are scaled to a common reference frame and merged to create a unique set of reflection data. Corrections for absorption and other experimental factors are also applied[4].

Structure Solution and Refinement:

-

Structure Solution: The phases of the structure factors are determined using methods like direct methods or Patterson methods, which leads to an initial electron density map and a preliminary structural model[13].

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors[13].

Hypothetical Crystal Structure of this compound

In the absence of experimental data, we can predict some of the key structural features of this compound based on the known structures of similar pyridine derivatives.

Expected Molecular Geometry

The central pyridine ring is expected to be planar. The exocyclic C-N bonds to the amino and dimethylamino groups will likely have some degree of double bond character due to resonance with the aromatic ring. The geometry around the nitrogen atom of the primary amino group is expected to be trigonal pyramidal, while the nitrogen of the dimethylamino group will also adopt a similar geometry.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) or Pbca |

| C-N (pyridine) | ~1.34 Å |

| C-C (pyridine) | ~1.39 Å |

| C-N (exocyclic) | ~1.37 Å |

| N-C (methyl) | ~1.47 Å |

| C-N-C angle (dimethylamino) | ~118° |

| Pyridine ring | Planar |

Table 1: Hypothetical Crystallographic and Geometric Parameters for this compound.

Potential Intermolecular Interactions

The presence of the primary amino group suggests that hydrogen bonding will be a dominant intermolecular interaction in the crystal packing. The N-H protons can act as hydrogen bond donors, while the pyridine nitrogen and the nitrogen of the dimethylamino group can act as acceptors. These hydrogen bonds could lead to the formation of one-dimensional chains or two-dimensional networks.

Implications for Drug Development and Materials Science

The detailed structural information obtained from a crystal structure analysis can have significant implications:

-

Drug Design: Understanding the three-dimensional shape and hydrogen bonding capabilities of this compound is crucial for designing molecules that can bind to specific biological targets. The crystal structure would provide a basis for computational modeling and the rational design of more potent and selective drug candidates. The antiproliferative activity of some 2,6-diaminopyridine derivatives highlights the potential of this class of compounds in cancer therapy.

-

Materials Science: The ability of 2,6-diaminopyridine derivatives to act as ligands for metal ions opens up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties[1]. The crystal packing and intermolecular interactions would provide insights into how these molecules self-assemble, which is essential for designing materials with desired properties.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of this compound. Although a solved structure is not yet publicly available, the detailed protocols and hypothetical analysis presented here offer a solid foundation for any researcher embarking on this endeavor. The structural insights gained from such a study would be invaluable for advancing the application of this and related compounds in both medicinal chemistry and materials science.

References

-

Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

-

A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (n.d.). National Institutes of Health. [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). MDPI. [Link]

-

N2,N2-dimethylpyridine-2,5-diamine. (n.d.). PubChem. [Link]

-

N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine. (n.d.). PubChem. [Link]

- Process for preparing pyridine-2,6-diamines. (n.d.).

- Production of 2,6-diamino-pyridine. (n.d.).

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). ACS Omega. [Link]

-

Single-crystal growth of organic semiconductors. (n.d.). DR-NTU. [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

-

Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. [Link]

-

Some Tricks for the Single Crystal Growth of Small Molecules. (n.d.). cdifx. [Link]

-

Synthesis of 15N-labelled 3,5-dimethylpyridine. (n.d.). National Institutes of Health. [Link]

-

2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). NSB Abdur Rahman Crescent Institute of Science and Technology. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

Sources

- 1. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. neutrons.ornl.gov [neutrons.ornl.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

Solubility of N2,N2-dimethylpyridine-2,6-diamine in organic solvents

An In-Depth Technical Guide to the Solubility of N2,N2-dimethylpyridine-2,6-diamine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique structure, featuring a pyridine ring scaffold with both primary and tertiary amine functionalities, makes it a versatile building block for creating complex nitrogen-containing compounds.[1] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is a critical prerequisite for its effective use.

Solubility dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a fundamental parameter in formulation development for ensuring bioavailability. While extensive quantitative solubility data for this compound is not widely available in public literature, this guide provides a comprehensive framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By leveraging first principles of physical organic chemistry and analyzing data from structurally analogous compounds, this document serves as a practical tool for any scientist working with this molecule.

Part 1: Theoretical & Predictive Framework for Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A predictive assessment requires a detailed analysis of the molecule's physicochemical properties.

Molecular Structure and Physicochemical Properties

The structure of this compound features a polar pyridine core, a primary amine (-NH₂) group capable of both donating and accepting hydrogen bonds, and a tertiary dimethylamine (-N(CH₃)₂) group which can only accept hydrogen bonds. This combination of a polar heterocyclic ring, hydrogen-bonding groups, and non-polar alkyl groups results in a molecule with a nuanced solubility profile.

| Property | Value / Prediction | Source |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Predicted Boiling Point | 253.5 ± 20.0 °C | [1] |

| Predicted Density | 1.115 ± 0.06 g/cm³ | [1] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem |

| Hydrogen Bond Acceptors | 3 (one on each nitrogen atom) | PubChem |

Core Principles of Solubility

The adage "like dissolves like" is the foundational principle for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The overall polarity of a molecule is a balance between its polar and non-polar regions.[3] For this compound, the pyridine ring and amine groups contribute polarity, while the two methyl groups add non-polar character.

The key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor, and all three nitrogen atoms are hydrogen bond acceptors. This is the most significant interaction in protic solvents.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms, allowing for strong interactions with other polar molecules.

-

Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with non-polar solvents.

Caption: Logical relationship between solute/solvent properties and solubility.

Solubility Prediction in Common Organic Solvent Classes

Based on the molecular structure and core principles, we can predict the solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The primary and tertiary amines, along with the pyridine nitrogen, can form strong hydrogen bonds with the solvent's hydroxyl groups. While amines with more than five or six carbons tend to have lower water solubility, the presence of multiple nitrogen atoms in this relatively small molecule should enhance it.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the polar regions and the primary amine's hydrogen atoms.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Good solubility is likely. These solvents are weakly polar and can engage in dipole-dipole interactions. For similar, more complex dicarboxamide derivatives of pyridine, good solubility in DCM and chloroform has been noted.[6]

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): Moderate solubility is expected. These solvents are less polar than alcohols but can still act as hydrogen bond acceptors.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to poor solubility is predicted. The significant polarity and hydrogen bonding capability of the molecule are a mismatch for the weak van der Waals forces offered by non-polar solvents. The aromatic nature of toluene might offer slightly better interaction with the pyridine ring compared to aliphatic hexane.

Effect of pH on Aqueous Solubility

The amine groups and the pyridine ring nitrogen are basic. In an acidic aqueous solution, these sites will be protonated to form cationic pyridinium and ammonium salts. These ionic salts are significantly more polar than the neutral molecule and are expected to be highly soluble in water. Therefore, the aqueous solubility of this compound should dramatically increase at a low pH.

Part 2: Experimental Determination of Solubility

While theoretical predictions are invaluable, they must be validated by empirical data. The following protocols provide robust, self-validating methods for determining solubility in the laboratory.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick classification of solubility, which is useful for initial solvent screening.[7][8]

Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in a variety of solvents. A common threshold for "soluble" in such tests is dissolving approximately 25-30 mg in 1 mL of solvent.

Methodology:

-

Preparation: Dispense 1.0 mL of the selected test solvent into a clean, small test tube or vial.

-

Solute Addition: Accurately weigh and add approximately 25 mg of this compound to the solvent.

-

Mixing: Vigorously shake or vortex the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, particle-free solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Log the observation for each solvent tested in a structured table.

Caption: Workflow for qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This is a classic and reliable method for accurately measuring solubility, often used for pharmaceutical compounds and derivatives.[9][10]

Objective: To determine the mass of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. (The amount should be sufficient to ensure undissolved solid remains after equilibrium).

-

Saturation: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium saturation.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred. For accuracy, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.

-

Final Weighing: Once the solvent is fully removed and the vial has returned to ambient temperature in a desiccator, weigh the vial containing the dried solute residue.

-

Calculation:

-

Mass of dissolved solute = (Final weight of vial + residue) - (Initial weight of empty vial).

-

Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of supernatant collected (mL).

-

Data Presentation

All experimentally determined solubility data should be recorded systematically.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Dichloromethane | 25 | ||

| Acetonitrile | 25 | ||

| Toluene | 25 | ||

| Water (pH 7) | 25 | ||

| 0.1 M HCl (aq) | 25 |

Conclusion

This compound is a molecule of significant synthetic interest, and understanding its solubility is paramount for its application. Based on its molecular structure, it is predicted to be highly soluble in polar protic and aprotic organic solvents, moderately soluble in less polar solvents like ethers and chlorinated hydrocarbons, and poorly soluble in non-polar aliphatic and aromatic solvents. Its basic nature implies that its aqueous solubility will be dramatically enhanced in acidic conditions.

This guide provides both a robust theoretical framework for predicting these behaviors and detailed, field-proven protocols for their experimental verification. By applying these principles and methods, researchers, chemists, and formulation scientists can confidently select appropriate solvent systems, streamline process development, and accelerate their research and development goals.

References

-

PubChem. N2,N2-dimethylpyridine-2,5-diamine. National Center for Biotechnology Information. [Link]

-

PubChem. N2,N6-Dimethyl-N2,N6-di(pyridin-2-yl)pyridine-2,6-diamine. National Center for Biotechnology Information. [Link]

-

Baluja, S. et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. [Link]

-

ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]

-

ACS Publications. Solubility of aromatic hydrocarbon solids in pyridine and thiophene. Industrial & Engineering Chemistry Fundamentals. [Link]

-

University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. College of Pharmacy. [Link]

-

Chemistry LibreTexts. (2024). Properties of amines. [Link]

-

Baluja, S. et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Research. [Link]

-

National Institutes of Health (NIH). (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

JoVE. (2023). Physical Properties of Amines. [Link]

-

ResearchGate. (2014). Solubility thermodynamics of amine boranes in polar solvents. [Link]

-

Solubility of Things. Solubility of Pyridine (C5H5N). [Link]

-

University of Colorado Boulder. (2012). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry. [Link]

-

ChemEurope.com. Pyridine. [Link]

-

Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. [Link]

-

University of North Georgia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (2014). Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. [Link]

-

Wikipedia. 2,6-Lutidine. [Link]

-

Chapman University Digital Commons. (2013). Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: A Diethylamine Adduct of a Cyclic(alkyl)(amino)carbene (CAAC). [Link]

-

ResearchGate. (2018). In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer? [Link]

-

PubChem. 2,6-Diaminopyridine. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.ws [chem.ws]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Physical Properties of Amines [jove.com]

- 6. N2,N6-Dimethylpyridine-2,6-dicarboxamide | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

The Diaminopyridine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Diaminopyridine Moiety

The diaminopyridine scaffold, a pyridine ring substituted with two amino groups, represents a cornerstone in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of substituted diaminopyridines, offering insights for the seasoned researcher and a foundational understanding for those new to the field.

Synthetic Strategies: Accessing the Diaminopyridine Core and its Analogs

The synthetic accessibility of diaminopyridines is crucial for their exploration in drug discovery. A variety of methods have been developed to introduce amino groups onto the pyridine ring and to further functionalize the scaffold.

Classical Approaches and Modern Refinements

Traditional methods for the synthesis of aminopyridines often involve harsh reaction conditions. However, modern organic synthesis has provided milder and more efficient alternatives. For instance, the synthesis of 2,6-diaminopyridine can be achieved through the Chichibabin reaction, where pyridine is heated with sodium amide.

A more versatile approach for the synthesis of multi-substituted pyridines involves a two-step procedure starting from amino allenes, aldehydes, and aryl iodides. This method allows for flexible control over the substitution pattern.[1]

Cross-Coupling Reactions: A Powerful Tool for Functionalization

Copper-catalyzed amination of halopyridines, a variation of the Ullmann condensation, has emerged as a powerful tool for the synthesis of substituted diaminopyridines. This method offers a cost-effective and less toxic alternative to palladium-catalyzed reactions. The Ullmann reaction involves the coupling of two aryl halides in the presence of copper, and its efficiency can be improved by activating the copper prior to use.[2]

Experimental Protocol: Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction

This protocol describes a common method for the preparation of 2,6-diaminopyridine.

Materials:

-

Sodium amide

-

Pyridine

-

Inert organic solvent (e.g., toluene, xylene)

-

Phase-transfer catalyst (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA)

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, heat a mixture of sodium amide, an inert organic solvent, and a phase-transfer catalyst to 140-220 °C for 0.5-3 hours.

-

Slowly add pyridine to the heated mixture over a period of 1-2 hours.

-

Maintain the reaction at 150-180 °C for 3-6 hours (Chichibabin reaction).

-

After the reaction is complete, cool the mixture and carefully add water for hydrolysis.

-

Cool the mixture further to induce crystallization.

-

Filter the solid product to obtain 2,6-diaminopyridine.[3]

Therapeutic Applications of Substituted Diaminopyridines

The diaminopyridine scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities.

Neurological Disorders: The Case of Amifampridine (3,4-Diaminopyridine)

Amifampridine, or 3,4-diaminopyridine (3,4-DAP), is a prime example of a clinically successful diaminopyridine derivative. It is used for the symptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder that impairs neuromuscular transmission.[4][5]

Mechanism of Action: 3,4-DAP is a voltage-gated potassium channel blocker.[5][6] By blocking these channels on the presynaptic nerve terminal, it prolongs the duration of the action potential. This extended depolarization keeps voltage-gated calcium channels open for a longer period, leading to increased calcium influx and enhanced release of the neurotransmitter acetylcholine into the neuromuscular junction. The increased acetylcholine levels improve muscle contraction and alleviate the weakness associated with LEMS.[1][4][5]

Antibacterial Agents: Targeting Dihydrofolate Reductase

Diaminopyrimidine derivatives have a long history as antibacterial agents, with trimethoprim being a classic example. These compounds act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. Folic acid is a precursor for the synthesis of nucleotides and some amino acids, and its inhibition leads to the cessation of bacterial growth.

Structure-activity relationship (SAR) studies have shown that the potency of these inhibitors can be modulated by varying the substituents on the pyridine and amino groups.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus | 0.25-4 | [7] |

| Compound 2c | Staphylococcus aureus | 0.039 | [8] |

| Compound 2c | Bacillus subtilis | 0.039 | [8] |

Anticancer Agents: A Focus on Kinase Inhibition

The diaminopyridine scaffold has been extensively explored in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Diaminopyrimidine derivatives have been designed to target various kinases, including Janus kinases (JAKs) and p38 mitogen-activated protein (MAP) kinase.

JAK-STAT Pathway Inhibition: The JAK-STAT signaling pathway is involved in cell proliferation, differentiation, and immune responses.[9] Aberrant activation of this pathway is implicated in various cancers and autoimmune diseases.[10] Diaminopyrimidine-based JAK inhibitors have shown promise in preclinical and clinical studies for the treatment of rheumatoid arthritis and other inflammatory conditions.[8][11]

p38 MAP Kinase Inhibition: The p38 MAP kinase is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] Inhibition of p38 is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis.[12] 2,6-Diamino-3,5-difluoropyridinyl substituted heterocycles have been identified as potent p38α inhibitors.[13]

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 3d | MCF-7 (Breast Cancer) | 43.4 | [14] |

| Compound 4d | MCF-7 (Breast Cancer) | 39.0 | [14] |

| Compound 3d | MDA-MB-231 (Breast Cancer) | 35.9 | [14] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [14] |

Anti-inflammatory Potential

Beyond their role as kinase inhibitors in inflammatory diseases, diaminopyrimidine derivatives have shown direct anti-inflammatory properties.[8] Some pyrimidine derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[15]

Structure-Activity Relationships (SAR): Guiding Drug Design

The biological activity of diaminopyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the amino groups. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

For antibacterial diaminopyrimidines targeting DHFR, the substitution pattern on the pyridine ring and the nature of the amino groups influence the binding affinity to the enzyme's active site.

In the context of kinase inhibitors, substituents are designed to interact with specific residues in the ATP-binding pocket of the target kinase. For example, in the development of JAK3 selective inhibitors, optimization at the C2 and C4-positions of the pyrimidine ring led to potent and orally bioavailable compounds.[8]

Conclusion and Future Perspectives

The diaminopyridine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of more selective and potent diaminopyridine derivatives with improved pharmacokinetic and pharmacodynamic properties. The exploration of novel substitution patterns and the use of advanced synthetic methodologies will undoubtedly lead to the discovery of new drug candidates with the potential to address unmet medical needs.

References

-

Synthesis of multisubstituted pyridines. (2013). PubMed. [Link]

-

3,4‐diaminopyridine base effectively treats the weakness of Lambert‐Eaton myasthenia. (n.d.). Wiley Online Library. [Link]

-

IC 50 Values Obtained for Prepared Derivatives against Different Tested... (n.d.). ResearchGate. [Link]

-

3,4-Diaminopyridine (3,4-DAP). (2020). myaware. [Link]

-

Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. (2021). MDPI. [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]

-

Synthesis and antiinflammatory activity of novel pyrimidine derivatives. (1997). PubMed. [Link]

-

Synthesis and SAR of p38alpha MAP Kinase Inhibitors Based on Heterobicyclic Scaffolds. (2007). ACS Publications. [Link]

-

Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors. (n.d.). PubMed. [Link]

-

Amifampridine. (2019). NCBI Bookshelf. [Link]

-

synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. (2025). ResearchGate. [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating... (n.d.). PMC. [Link]

-

Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (n.d.). ACS Publications. [Link]

-

SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. (2002). PubMed. [Link]

-

Synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives. (n.d.). Nature. [Link]

- Production of 2,6-diamino-pyridine. (n.d.).

-

The role of JAK/STAT signaling pathway and its inhibitors in diseases. (n.d.). PubMed. [Link]

-

A high affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). ResearchGate. [Link]

-

Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

-

Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (n.d.). PubMed. [Link]

-

Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. (n.d.). NIH. [Link]

-

Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. (n.d.). MDPI. [Link]

-

Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. [Link]

-

Adenosine and cytokine levels following treatment of rheumatoid arthritis with dipyridamole. (n.d.). PubMed. [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

-

Introduction. (2022). eucast.org. [Link]

-

A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. (2025). ResearchGate. [Link]

-

JAK-STAT pathway with JAK inhibitor targets. The activation of the... (n.d.). ResearchGate. [Link]

-

JAK Inhibitors 101. (2025). The Rheumatologist. [Link]

-

JAK Inhibitors: The Latest from the JAK-pot Study. (2025). YouTube. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). University of California, Santa Barbara. [Link]

-

Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC. [Link]

-

Therapeutic inhibition of the JAK-STAT signaling pathway in the treatment of inflammatory bowel disease. (n.d.). PubMed. [Link]

-

Disease-modifying anti-rheumatic drugs (DMARDs). (n.d.). Versus Arthritis. [Link]

-

MIC Values of Compounds against Gram-Negative Bacterial Strains. (n.d.). ResearchGate. [Link]

-

Imidazopyrimidines, potent inhibitors of p38 MAP kinase. (2003). PubMed. [Link]

-

Ullmann reaction. (n.d.). Wikipedia. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

-

Janus kinase (JAK) inhibitors. (n.d.). DermNet. [Link]

-

3,4-Diaminopyridine (3,4-DAP). (2020). myaware. [Link]

-

Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). PMC. [Link]

-

Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones. (n.d.). ResearchGate. [Link]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed. [Link]

-

Ullmann reaction. (n.d.). Wikipedia. [Link]

-

Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. (2025). ResearchGate. [Link]

Sources

- 1. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 4. Frontiers | Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study [frontiersin.org]

- 5. Amifampridine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic inhibition of the JAK-STAT pathway in the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. the-rheumatologist.org [the-rheumatologist.org]

- 12. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N2,N2-dimethylpyridine-2,6-diamine

Abstract

This technical guide provides a comprehensive overview of N2,N2-dimethylpyridine-2,6-diamine, a substituted pyridine derivative of interest to researchers in drug discovery and materials science. Due to the limited availability of detailed, peer-reviewed experimental data, this document focuses on compiling the known properties, outlining plausible synthetic approaches based on established chemical principles, and discussing potential applications. It is intended to serve as a foundational resource for scientists and professionals, highlighting both the current knowledge and the existing gaps in the scientific literature regarding this compound.

Introduction

This compound is a member of the substituted diaminopyridine family, a class of compounds recognized for their diverse applications in medicinal and coordination chemistry. The presence of both a primary amine and a tertiary dimethylamine group on the pyridine scaffold imparts a unique combination of electronic and steric properties, making it an intriguing building block for more complex molecular architectures. This guide aims to consolidate the available information on this compound, providing a structured resource for researchers.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are derived from computational predictions and await experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N,N-Dimethyl-2,6-pyridinediamine, 2-amino-6-(dimethylamino)pyridine | Multiple |

| CAS Number | 63763-86-0 | [1][2] |

| Molecular Formula | C₇H₁₁N₃ | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Predicted Boiling Point | 253.5 ± 20.0 °C | [3] |

| Predicted Density | 1.115 ± 0.06 g/cm³ | [3] |

Synthesis and Purification

Proposed Synthetic Pathways

Two potential synthetic strategies are outlined below. These are theoretical and would require experimental optimization and validation.

Pathway A: From 2,6-Dihalopyridine

This approach involves a two-step nucleophilic aromatic substitution, a common method for the synthesis of substituted pyridines.

-

Step 1: 2,6-Dichloropyridine is reacted with an excess of dimethylamine. The greater nucleophilicity of dimethylamine would likely favor monosubstitution at one of the chloro positions.

-

Step 2: The resulting 2-chloro-6-(dimethylamino)pyridine intermediate is then subjected to amination using ammonia, potentially under pressure and with a catalyst, to replace the remaining chlorine atom with a primary amino group.

Pathway B: From 2-Amino-6-chloropyridine

This pathway starts with a commercially available precursor and involves a single substitution step.

-

Step 1: 2-Amino-6-chloropyridine is reacted with dimethylamine. This reaction would likely require heating and potentially a catalyst to facilitate the substitution of the chloro group.

Purification

Purification of the crude product would likely involve standard laboratory techniques. Based on methods for similar compounds, the following steps are suggested:

-

Extraction: The reaction mixture would be worked up with an appropriate organic solvent and aqueous washes to remove inorganic byproducts.

-

Chromatography: Column chromatography on silica gel would be a primary method for separating the desired product from starting materials and side products.

-

Distillation or Recrystallization: Depending on the physical state of the purified compound, vacuum distillation (for liquids) or recrystallization from a suitable solvent system could be employed for final purification.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the primary amino group, and the protons of the two methyl groups on the tertiary amine.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbons of the pyridine ring and the methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine.

-

C-H stretching vibrations of the aromatic ring and methyl groups.

-

C=C and C=N stretching vibrations within the pyridine ring.

-

N-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak [M]⁺ would be expected at m/z = 137.18.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of research and development.

Medicinal Chemistry

The diaminopyridine scaffold is a well-established pharmacophore in drug discovery.[4] Substituted 2,6-diaminopyridines have been investigated for a range of biological activities, and it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The combination of a hydrogen bond donor (the primary amine) and a hydrogen bond acceptor (the tertiary amine and pyridine nitrogen) provides multiple points for interaction with biological targets.

Coordination Chemistry

The three nitrogen atoms in this compound make it a potential tridentate ligand for the formation of metal complexes. The coordination of metal ions to such ligands can lead to novel materials with interesting catalytic, magnetic, or optical properties. The steric bulk of the dimethylamino group could influence the coordination geometry and reactivity of the resulting metal complexes.

Safety and Handling

Based on available data for similar compounds, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential for further exploration in various scientific fields. This guide has summarized the currently available information and proposed logical pathways for its synthesis and characterization. It is our hope that this document will stimulate further research into this interesting molecule, leading to a more complete understanding of its properties and applications. The lack of comprehensive experimental data in the public domain represents a clear opportunity for future research contributions.

References

-

PubChem. N2,N2-dimethylpyridine-2,5-diamine. [Link]

- Google Patents. US5939553A - Process for preparing pyridine-2,6-diamines.

-

NIH National Center for Biotechnology Information. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]

- Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

ResearchGate. (PDF) N,N,N,N-Tetraphenylpyridine-2,6-diamine. [Link]

-

ResearchGate. (PDF) 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. [Link]

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. [Link]

-

ResearchGate. (PDF) N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. [Link]

-

Google Patents. A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0825985 B1. [Link].

-

YouTube. 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. [Link]

-

LookChem. CAS No.63763-86-0,this compound Suppliers. [Link]

-

ResearchGate. (PDF) N,N,N,N-Tetraphenylpyridine-2,6-diamine. [Link]

-

ResearchGate. FT-IR of (a) CdI 2 , (b) N1,N1,N2-triethylethane-1,2-diamine, (c) N\N 00 CdI 2 , (d) B3LYP-IR of N\N 00 CdI 2 , and (e) Exp./DFT-IR graphical correlation of N\N 00 CdI 2 . [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

ResearchGate. (PDF) N′-(2,6-Dimethylphenyl)-N-phenylmethanimidamide. [Link]

Sources

- 1. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N2,N2-dimethylpyridine-2,6-diamine: A Versatile Scaffold for Advanced Pharmaceutical Development

Introduction: The Rising Prominence of the 2,6-Diaminopyridine Core in Medicinal Chemistry

The pyridine ring is a cornerstone of numerous pharmaceuticals, prized for its ability to engage in a variety of biological interactions. Within this vast chemical space, the 2,6-diaminopyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to serve as a foundational element in the design of highly selective and potent therapeutic agents. This application note delves into the specific utility of N2,N2-dimethylpyridine-2,6-diamine, a readily functionalizable building block that offers medicinal chemists a strategic entry point for the synthesis of complex, biologically active molecules. Its unique electronic and structural features, characterized by the presence of both a primary and a tertiary amine on the pyridine core, allow for differential reactivity and the precise installation of pharmacophoric elements. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this versatile intermediate, with a particular focus on its role in the development of next-generation kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 63763-86-0 | BLD Pharm[1] |

| Molecular Formula | C₇H₁₁N₃ | BLD Pharm[1] |

| Molecular Weight | 137.18 g/mol | BLD Pharm[1] |

| Predicted Boiling Point | 253.5 ± 20.0 °C | LookChem[2] |

| Predicted Density | 1.115 ± 0.06 g/cm³ | LookChem[2] |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of this compound: A Practical Protocol

The synthesis of asymmetrically substituted 2,6-diaminopyridines can be achieved through various methods, including the Chichibabin reaction or the amination of halopyridines.[3][4] A particularly relevant method for producing this compound involves the reaction of 3-hydroxy pentane 1,5-dinitrile with dimethylamine.[1]

Protocol: Synthesis of 2-Amino-6-(dimethylamino)pyridine

This protocol is adapted from methodologies described in the patent literature, providing a conceptual framework for the laboratory-scale synthesis.[5]

Materials:

-

3-Hydroxy pentane 1,5-dinitrile

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Suitable solvent (e.g., an alcohol like ethanol or a polar aprotic solvent like DMF)

-

Nitrile-activating catalyst (optional, e.g., a copper(I) or copper(II) salt)[1]

-

Standard laboratory glassware for reflux, extraction, and purification

-

Rotary evaporator

-

Column chromatography supplies (silica gel, ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy pentane 1,5-dinitrile in a suitable solvent.

-

Addition of Dimethylamine: Add an excess of dimethylamine solution to the flask. The reaction can be performed under pressure in a sealed vessel if using gaseous dimethylamine.

-

Catalyst Addition (Optional): If a catalyst is used, add the nitrile-activating catalyst to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between 100-200 °C and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-amino-6-(dimethylamino)pyridine.[5]

Characterization:

-

¹H NMR: To confirm the presence of aromatic protons on the pyridine ring, the N-methyl protons, and the primary amine protons.

-

¹³C NMR: To identify the number of unique carbon environments in the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitors

The 2,6-diaminopyridine scaffold is a key feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6] The differential reactivity of the two amino groups in this compound makes it an attractive building block for creating complex molecules that can selectively target the ATP-binding site of kinases.

Case Study: The Role of the 2,6-Diaminopyridine Scaffold in CDK Inhibitors

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[7] Several FDA-approved drugs, such as Palbociclib, Ribociclib, and Abemaciclib, are CDK4/6 inhibitors that have shown significant efficacy in treating certain types of breast cancer.[8] More recently, there has been a focus on developing inhibitors that also target CDK2 to overcome resistance to CDK4/6 inhibitors.[9]